molecular formula C12H17NO2S B13655626 (E)-N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide

(E)-N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide

Cat. No.: B13655626
M. Wt: 239.34 g/mol
InChI Key: DULNKYMOUVNSIF-UKTHLTGXSA-N
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Description

N-(2,2-Dimethylpropylidene)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2,2-dimethylpropylidene group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dimethylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,2-Dimethylpropylidene)-L-tryptophan Monosodium Salt
  • Benzenamine, N-(2,2-dimethylpropylidene)-

Comparison: N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the sulfonamide group. Compared to similar compounds, it may exhibit different reactivity and biological activity due to these structural differences. For example, N-(2,2-dimethylpropylidene)-L-tryptophan monosodium salt has a different functional group and is used in different applications, highlighting the importance of structural variations in determining the properties and uses of these compounds.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

(NE)-N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H17NO2S/c1-10-5-7-11(8-6-10)16(14,15)13-9-12(2,3)4/h5-9H,1-4H3/b13-9+

InChI Key

DULNKYMOUVNSIF-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC(C)(C)C

Origin of Product

United States

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